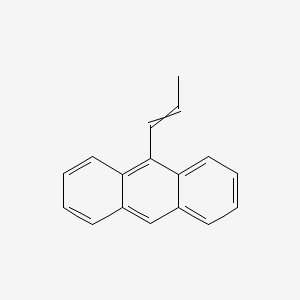
2,5,6-Triphenyl-4H-1,3-oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Triphenyl-4H-1,3-oxazin-4-one is a chemical compound known for its unique structure and properties It belongs to the oxazine family, which is characterized by a six-membered ring containing one nitrogen and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one typically involves the reaction of aryl oximes with diphenylcyclopropenone in the presence of a silver oxide catalyst. The reaction is carried out in a Schlenk tube under a nitrogen atmosphere at elevated temperatures (around 80°C) for several hours. The product is then purified using flash chromatography on silica gel .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,6-Triphenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2,5,6-Triphenyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2,5,6-Triphenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenyl-4H-1,3-oxazin-3-ium pentachlorostannate: This compound has a similar core structure but with different substituents and counterions.
4H-1,3-Oxazine, 5,6-dihydro-2,4,4,6-tetramethyl-: Another oxazine derivative with distinct substituents.
1,3,5-Triazine, 2,4,6-triphenyl-: A triazine compound with a similar aromatic substitution pattern.
Uniqueness: 2,5,6-Triphenyl-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
40048-21-3 |
|---|---|
Formule moléculaire |
C22H15NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2,5,6-triphenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C22H15NO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)25-22(23-21)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
RBLCPKLVFRURRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
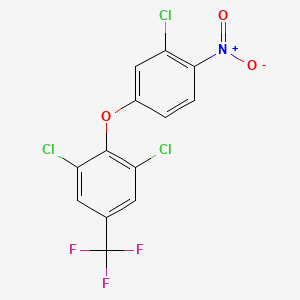
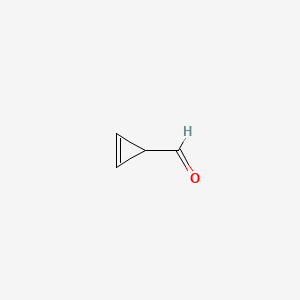


![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
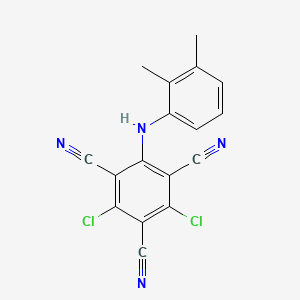

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)
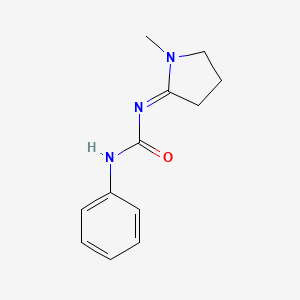
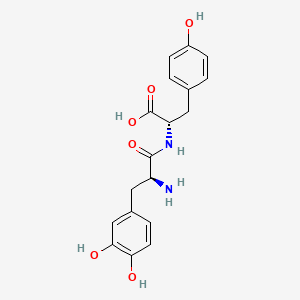
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
